Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate
Overview
Description
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is a chemical compound with the molecular formula C9H18N2O3 and a molecular weight of 202.25 g/mol . This compound is often used in organic synthesis, particularly as a protecting group for amines due to its stability and ease of removal under mild conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl chloroformate with (3S,4R)-4-hydroxypyrrolidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems, which allow for precise control of reaction conditions and improved safety . This method also enhances the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like tosyl chloride (TsCl) in the presence of a base.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: TsCl in pyridine at 0°C to room temperature.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of the tosylate ester.
Scientific Research Applications
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.
Medicine: Utilized in the development of drug candidates and as a building block for medicinal chemistry.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate primarily involves its role as a protecting group. The tert-butyl carbamate group is stable under basic and neutral conditions but can be cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). The cleavage mechanism involves protonation of the carbonyl oxygen, followed by elimination of the tert-butyl group and formation of a carbamic acid intermediate, which then decomposes to release carbon dioxide and the free amine .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-[(3S,4S)-4-hydroxypyrrolidin-3-yl]carbamate: Similar structure but different stereochemistry.
tert-Butyl N-[(3R,4R)-4-hydroxypyrrolidin-3-yl]carbamate hydrochloride: Similar structure with an additional hydrochloride group.
tert-Butyl ((3S,4R)-4-hydroxytetrahydrofuran-3-yl)carbamate: Similar structure with a tetrahydrofuran ring instead of a pyrrolidine ring.
Uniqueness
Tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate group, which provide versatility in chemical reactions and applications .
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-4-hydroxypyrrolidin-3-yl]carbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-6-4-10-5-7(6)12/h6-7,10,12H,4-5H2,1-3H3,(H,11,13)/t6-,7+/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAZVTJCOYJOJGO-NKWVEPMBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@H]1O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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